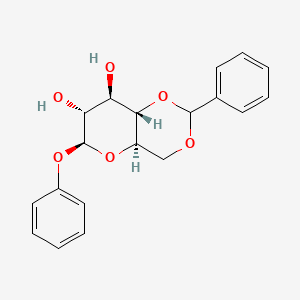

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

CAS No.: 75829-66-2

Cat. No.: VC3749669

Molecular Formula: C19H20O6

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75829-66-2 |

|---|---|

| Molecular Formula | C19H20O6 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

| Standard InChI | InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 |

| Standard InChI Key | VEVONSHXUHYXKX-HIQCEYAYSA-N |

| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

| SMILES | C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

| Canonical SMILES | C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is characterized by the molecular formula C19H20O6 and has a molecular weight of 344.4 g/mol . The compound is registered with CAS number 75829-66-2 and is also known by several synonyms including (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside and (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol .

Structural Features

The compound consists of a glucopyranoside core with a phenyl group attached at the anomeric carbon in the β-configuration. The distinctive feature is the benzylidene acetal protecting group that forms a six-membered ring between the 4 and 6 positions of the glucose moiety. During the formation of this protecting group, a new chiral center is created where the bulky phenyl substituent typically adopts the thermodynamically more stable equatorial orientation .

Physical and Chemical Properties

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside exists as a crystalline solid at room temperature. The compound contains multiple hydroxyl groups (at the 2 and 3 positions) that remain unprotected and available for further chemical modifications. These free hydroxyl groups contribute to the compound's solubility profile and reactivity patterns, making it an excellent starting material for the synthesis of more complex carbohydrate derivatives.

Synthesis Methods

General Synthetic Approaches

The synthesis of phenyl 4,6-O-benzylidene-β-D-glucopyranoside typically involves a two-step process: first, the formation of phenyl β-D-glucopyranoside, followed by selective protection of the 4,6-positions with a benzylidene group. While the search results don't provide a direct synthesis protocol for this specific compound, similar benzylidene acetals are synthesized through comparable methods.

Benzylidene Acetal Formation

The installation of the benzylidene acetal protecting group is commonly achieved by treating the parent glucopyranoside with benzaldehyde under acidic conditions. A protocol developed for similar compounds involves a simple procedure that allows for product purification through precipitation without requiring chromatographic separation . The reaction typically produces the thermodynamically favored isomer where the phenyl group adopts an equatorial position.

Purification Methods

According to methodologies described for similar compounds, purification can be achieved through crystallization or precipitation techniques, avoiding the need for complex chromatographic separations . This approach represents an efficient way to obtain the compound in high purity, making it accessible for further synthetic manipulations and applications.

Structural Derivatives and Related Compounds

Thio-Glycoside Derivatives

A closely related derivative is phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside, which features a thio-glycosidic linkage instead of the standard O-glycosidic bond. This compound has the molecular formula C19H20O5S and maintains similar structural characteristics while exhibiting different reactivity . The thio-glycosidic bond provides enhanced stability against enzymatic hydrolysis, making these derivatives particularly valuable in glycobiology research.

Other Related Benzylidene Acetals

Several related benzylidene acetals have been reported, including:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside

These compounds share the common 4,6-O-benzylidene protecting group but differ in the anomeric substituent or the configuration of specific hydroxyl groups, resulting in distinct chemical and biological properties.

Applications in Chemical Synthesis

Role as a Building Block

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside serves as an important building block in carbohydrate chemistry. The selective protection of the 4,6-hydroxyl groups creates a scaffold that allows for regioselective modification of the remaining hydroxyl groups at the 2 and 3 positions. This selective protection strategy is essential for the synthesis of complex oligosaccharides with precise glycosidic linkage patterns.

Synthesis of β-Glucan Derivatives

Research has demonstrated the utility of similarly protected glucopyranosides in the synthesis of β-glucan derivatives, particularly those containing β1-3 and β1-6 linkages. For instance, phenyl 2-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside has been used as a glycosyl donor in the synthesis of mixed-linked glucooligosaccharides . These synthetic approaches enable the production of defined oligosaccharides that mimic the structures found in natural β-glucans.

Biological and Pharmaceutical Applications

Glycoscience Research

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside and its derivatives have proven valuable in glycoscience research, particularly in studies focusing on carbohydrate-protein interactions . The compound's well-defined structure allows researchers to investigate specific aspects of carbohydrate recognition and binding.

Enzyme Inhibition Studies

The compound and its derivatives, especially the thio-glycoside variants, have been employed in glycosidase inhibition studies. Their resistance to glycosidic cleavage makes them excellent probes for explaining the mechanisms of enzymatic hydrolysis . By binding to glycosidase active sites without undergoing hydrolysis, these compounds provide insights into enzyme specificity and catalytic mechanisms.

Drug Development

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives serve as valuable intermediates in the synthesis of pharmaceuticals, particularly those targeting glycosidic bonds . The compound's versatility in chemical modifications makes it a useful starting point for developing potential therapeutic agents that interact with carbohydrate-binding proteins or enzymes involved in carbohydrate metabolism.

Industrial Applications

Food Industry

Derivatives of phenyl 4,6-O-benzylidene-β-D-glucopyranoside have potential applications in the food industry as natural antioxidants . These compounds may help extend the shelf life of food products while maintaining their flavor and quality, though specific data on efficacy and safety would require further investigation.

Cosmetic Formulations

The compound's properties make it potentially suitable for use in skincare products, where it might enhance moisture retention and provide protective benefits against environmental stressors . The presence of multiple hydroxyl groups contributes to its hygroscopic properties, which could be beneficial in cosmetic applications.

Material Science

Research is exploring the use of phenyl 4,6-O-benzylidene-β-D-glucopyranoside and related compounds in the development of novel materials, particularly biodegradable polymers . The compound's defined structure and functional groups provide opportunities for incorporation into polymeric materials with specific properties and degradation profiles.

Current Research and Future Directions

Structure-Activity Relationship Studies

Current research focuses on understanding the relationship between the structure of phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives and their biological activities. These studies aim to identify key structural features that influence binding to specific proteins or enzymes, potentially leading to the development of more selective and potent compounds for therapeutic applications.

Development of Glycomimetics

Researchers are utilizing phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a structural scaffold for designing glycomimetics that modulate protein-carbohydrate interactions . These glycomimetics could play important roles in deciphering carbohydrate recognition mechanisms in cellular processes like signal transduction, providing new avenues for therapeutic intervention.

Glycan Libraries for High-Throughput Screening

The compound serves as a building block for developing glycan libraries used in high-throughput screening . These libraries facilitate the identification of compounds that interact with specific carbohydrate-binding proteins, accelerating the discovery of potential drug candidates or research tools for studying carbohydrate-mediated biological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume